2-(4-Methylphenyl)-3-(trifluoromethyl)-1-benzofuran
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Overview
Description
2-(p-Tolyl)-3-(trifluoromethyl)benzofuran is an organic compound that features a benzofuran core substituted with a p-tolyl group and a trifluoromethyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-3-(trifluoromethyl)benzofuran typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and carbonyl compounds under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via Friedel-Crafts alkylation, where toluene is reacted with a benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions.
Industrial Production Methods
Industrial production of 2-(p-Tolyl)-3-(trifluoromethyl)benzofuran may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-3-(trifluoromethyl)benzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
2-(p-Tolyl)-3-(trifluoromethyl)benzofuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-3-(trifluoromethyl)benzofuran involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The p-tolyl group can facilitate binding to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(p-Tolyl)benzofuran: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)benzofuran: Lacks the p-tolyl group, leading to variations in reactivity and applications.
2-(p-Tolyl)-3-methylbenzofuran:
Uniqueness
2-(p-Tolyl)-3-(trifluoromethyl)benzofuran is unique due to the presence of both the p-tolyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications .
Properties
CAS No. |
821769-95-3 |
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Molecular Formula |
C16H11F3O |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C16H11F3O/c1-10-6-8-11(9-7-10)15-14(16(17,18)19)12-4-2-3-5-13(12)20-15/h2-9H,1H3 |
InChI Key |
WZHGGIVLDOAJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(F)(F)F |
Origin of Product |
United States |
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